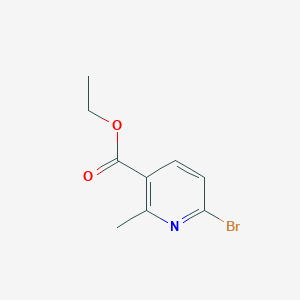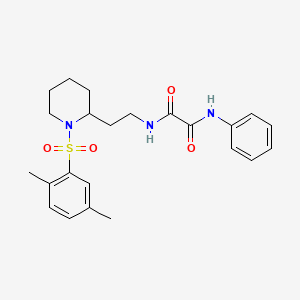
6-溴-2-甲基吡啶-3-甲酸乙酯
描述
Ethyl 6-bromo-2-methylpyridine-3-carboxylate is a chemical compound that is part of a broader class of organic molecules known for their pyridine structure, which is a heterocyclic aromatic organic compound. While the specific compound of interest is not directly synthesized or characterized in the provided papers, related compounds and derivatives are extensively studied, providing insights into the potential properties and reactivity of ethyl 6-bromo-2-methylpyridine-3-carboxylate.
Synthesis Analysis
The synthesis of related pyridine derivatives often involves multi-step reactions, including halogenation, coupling reactions, and functional group transformations. For instance, ethyl canthin-6-one-1-carboxylate and its analogues are prepared from ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate using Pd-catalyzed Suzuki-Miyaura coupling followed by Cu-catalyzed C-N coupling . Similarly, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involves reactions such as nucleophilic substitution and bromination . These methods could potentially be adapted for the synthesis of ethyl 6-bromo-2-methylpyridine-3-carboxylate by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be elucidated using techniques such as single-crystal X-ray analysis and vibrational spectral studies. For example, the structure of a mecarbinate derivative was determined using DFT calculations and compared with experimental data . This approach could be applied to ethyl 6-bromo-2-methylpyridine-3-carboxylate to predict and confirm its molecular geometry and electronic structure.
Chemical Reactions Analysis
Pyridine derivatives can undergo various chemical reactions, including nucleophilic substitution, electrocatalytic carboxylation, and reactions with amines. Ethyl 6-alkyl(aryl)-4-chloromethyl-2-methylpyridine-3-carboxylates, for instance, react with ammonia and primary amines to yield different products . The electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid is another example of a reaction that could be relevant to the compound of interest . These reactions highlight the reactivity of bromo- and methyl-substituted pyridine carboxylates and suggest possible transformations for ethyl 6-bromo-2-methylpyridine-3-carboxylate.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives can be inferred from their structural characteristics and the nature of their substituents. For example, the presence of electron-withdrawing or electron-donating groups can influence the acidity, basicity, and overall reactivity of the molecule. The thermal stability and crystalline properties of such compounds can be studied using techniques like thermogravimetric analysis (TGA), differential thermal analysis (DTA), and single-crystal X-ray diffraction . These analyses can provide valuable information about the stability, solubility, and potential applications of ethyl 6-bromo-2-methylpyridine-3-carboxylate.
科学研究应用
电化学技术和储能
6-溴-2-甲基吡啶-3-甲酸乙酯在电化学技术领域中得到应用,特别是涉及路易斯酸性卤代铝室温离子液体。这些物质被用于电镀和储能技术。卤代铝室温离子液体的处理和应用的进步引发了人们对其在表面处理和储能器件中作为电解质的应用的重新兴趣 (Tsuda, Stafford, & Hussey, 2017).
多糖相互作用和改性
在多糖领域,6-溴-2-甲基吡啶-3-甲酸乙酯通过反应介质在纤维素的化学改性中发挥作用。离子液体,如 1-乙基-3-甲基咪唑氯化物,其与 6-溴-2-甲基吡啶-3-甲酸乙酯具有结构相似性,是纤维素的溶剂,并使其在温和条件下改性。该应用对于生产各种纤维素酯和衍生物至关重要,展示了此类化合物在改性生物聚合物以用于高级材料应用中的潜力 (Heinze 等,2008).
环境和健康方面的考虑
虽然与 6-溴-2-甲基吡啶-3-甲酸乙酯没有直接关系,但对相关化合物(如氨基甲酸乙酯(氨基甲酸乙酯))的研究提供了对潜在健康和环境问题的见解。氨基甲酸乙酯被研究其在发酵食品和饮料中的存在及其由于其致癌特性对健康的影响。了解相关化合物的行为可以为 6-溴-2-甲基吡啶-3-甲酸乙酯等化学品的安全性及监管标准提供信息,特别是考虑到它们在工业应用中广泛使用的可能性 (Weber & Sharypov, 2009).
属性
IUPAC Name |
ethyl 6-bromo-2-methylpyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-3-13-9(12)7-4-5-8(10)11-6(7)2/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKSLXVLEXKSTEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-bromo-2-methylpyridine-3-carboxylate | |
CAS RN |
1196145-86-4 | |
| Record name | ethyl 6-bromo-2-methylpyridine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-6-methylpyrimidin-4-one](/img/structure/B2516332.png)


![2-((1-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2516335.png)
![4-Methyl-3-[(3R,5S)-5-methylpiperidin-3-yl]-1H-1,2,4-triazol-5-one;hydrochloride](/img/structure/B2516338.png)
![2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2516339.png)



![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide](/img/structure/B2516346.png)


![2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2516352.png)